![molecular formula C18H24N2O5S B4535574 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4535574.png)
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step reactions, typically starting from basic piperazine or its derivatives. For instance, a bi-step approach has been reported where 2-furyl(1-piperazinyl)methanone is coupled with halogenated benzenesulfonyl chloride under alkaline conditions, followed by O-substitution reactions to yield a variety of sulfonyl-piperazine compounds (Abbasi et al., 2019). Another study presented the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, confirming their structures via spectral analysis and demonstrating their biological activity (Hussain et al., 2017).
Molecular Structure Analysis
The molecular structure of piperazine derivatives often features cyclic and acyclic motifs that significantly influence their chemical reactivity and biological activity. X-ray crystallography studies, such as those on piperazine–sulfonyldiphenol complexes, reveal that these compounds can form self-assembled channel structures, with cations acting as multiple hydrogen-bond donors (Coupar et al., 1996). Such structural insights are crucial for understanding the interaction mechanisms of these compounds with biological targets.
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including nucleophilic substitutions, which are central to modifying their functional groups and tailoring their chemical properties for specific applications. For example, the synthesis of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines involved reactions that yielded compounds with significant antagonist activity against certain receptors, showcasing the chemical versatility of these structures (Borrmann et al., 2009).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Compounds like the one of interest here often exhibit polymorphism, which can affect their physical stability and solubility. Studies on related compounds provide insights into how substitutions on the piperazine ring influence these physical properties, which is essential for drug formulation and development.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are key to the pharmacological potential of piperazine derivatives. Research into various substituted piperazine compounds reveals a broad spectrum of biological activities, from antimicrobial to enzyme inhibitory effects. This demonstrates the compound's versatility and potential as a scaffold for developing therapeutic agents.
For more in-depth studies and specific details on the synthesis, structure, and properties of similar compounds, the provided references offer comprehensive insights (Naveen et al., 2015), (Nirogi et al., 2017).
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-[(5-methylfuran-2-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-14-4-5-15(25-14)13-19-8-10-20(11-9-19)26(21,22)16-6-7-17(23-2)18(12-16)24-3/h4-7,12H,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCGMXUVZVLSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[(5-methylfuran-2-yl)methyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(9-ethyl-9H-carbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine dihydrochloride](/img/structure/B4535510.png)
![methyl 3-{[(3-ethoxypropyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4535511.png)
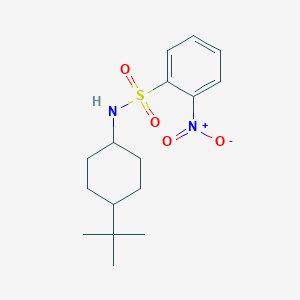
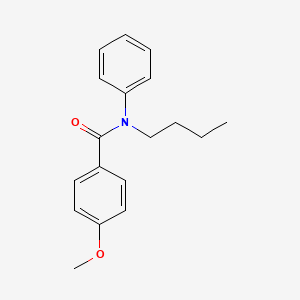
![6-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4535539.png)
![(2,5-difluorophenyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4535547.png)
![2,6-bis{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyridine](/img/structure/B4535556.png)
![methyl 2-{4-[(4-ethoxyphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4535558.png)
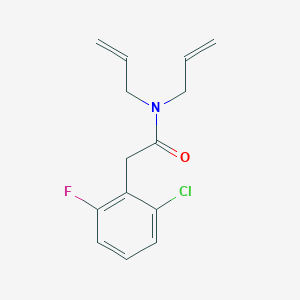
![N-(2-isopropyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide](/img/structure/B4535579.png)
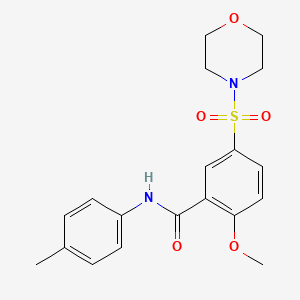
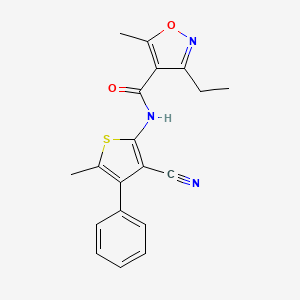
![2-chloro-N-({[2-(5-chloro-1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4535588.png)